Enzyme inhibition: Thiophenecarboxamides have shown inhibitory activity against various enzymes. [] The specific target enzyme for N-(2-furylmethyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide would depend on its exact structure and the biological system under investigation.
Receptor binding: Thiophenecarboxamides can interact with specific receptors in the body, modulating their activity. []
Related Compounds
5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide (Modification I & II)
Compound Description: This compound is a thiophenecarboxamide derivative and a potent inhibitor of Factor Xa, exhibiting anticoagulant activity. It is investigated for its potential in treating and preventing thromboembolism. The research primarily focuses on two different modifications (polymorphs) of the compound, denoted as Modification I and Modification II. Modification II displays superior solubility compared to Modification I [, ].
Compound Description: This compound acts as an AKT (Protein Kinase B) inhibitor. The research focuses on improving the compound's properties by generating a specific crystalline hydrochloride salt form, which is important for drug development due to its enhanced stability and potential for improved pharmacokinetic properties [, ].
Compound Description: This compound, also known as 7 in its respective study [], serves as a nonpeptidyl caspase inhibitor, exhibiting potency in the nanomolar range against caspase-3. It is considered a lead structure for developing caspase binding radioligands (CBRs) intended for the in vivo imaging of apoptosis [].
Compound Description: Designated as [(18)F]37 in the study [], this compound represents a radiolabeled analog of (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin, designed for positron emission tomography (PET) imaging of apoptosis. The fluorine-18 radioisotope allows for the non-invasive tracking and visualization of the compound's distribution within a living organism [].
Compound Description: Referred to as compound 35 in the study [], this compound represents another derivative of the lead compound (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin. It exhibits potent in vitro caspase inhibition, particularly against caspase-3, and demonstrates selectivity for effector caspases -3 and -7 [].
Compound Description: Identified as compound 918013 (1) in the study [], this compound acts as a competitive inhibitor of autotaxin (ATX), an enzyme involved in producing lysophosphatidic acid (LPA). By inhibiting ATX, this compound reduces LPA production, which has implications for treating various conditions, including cancer invasion and metastasis [].
N-(2-Furylmethyl)-eicosa-5,8,11,14-tetraenamide
Compound Description: This compound, designated as UCM707 [], functions as an anandamide transport inhibitor. By inhibiting the cellular uptake of anandamide, an endocannabinoid, UCM707 effectively increases anandamide levels in the synaptic cleft, leading to enhanced cannabinoid receptor activation and potential therapeutic benefits in pain management [].
N-(4-Hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide
Compound Description: This compound, known as AM404 [, ], functions similarly to UCM707 as an endocannabinoid transport inhibitor. It primarily inhibits the reuptake of anandamide, thereby increasing its levels and prolonging its effects. AM404 demonstrates antinociceptive properties in various animal models of pain, suggesting its potential as an analgesic drug [, ].
(-)-N-(3-furylmethyl)-α-noretazocine
Compound Description: Designated as (–)-MR 2266 in the research [, ], this compound acts as a preferential kappa-opioid receptor antagonist. It effectively blocks the effects of kappa-opioid receptor agonists, indicating its potential for studying and understanding the roles of kappa-opioid receptors in various physiological processes, including pain perception [, ].
Compound Description: Known as U-50488H in the study [], this compound serves as a specific kappa-opioid receptor agonist. It effectively activates kappa-opioid receptors, leading to various physiological effects, including analgesia and modulation of intracellular calcium and pH levels in cardiac myocytes [].
Compound Description: Designated as U-50,488H in the research [, ], this compound acts as a kappa (κ)-opioid agonist. It is recognized for its anti-arthritic effects. The research investigates the site of action of U-50,488H in adjuvant arthritis and emphasizes the importance of local administration for its therapeutic benefits [, ].
Compound Description: Identified as Compound ID 7687685 [], this compound was discovered as an inhibitor of SOD1 (superoxide dismutase 1) transcription. While demonstrating an ability to reduce SOD1 expression in cellular models, its efficacy was deemed insufficient for clinical utility [].
Compound Description: This compound, identified as 29 in the study [], represents a heterocyclic carboxamide analogue designed as a potential antipsychotic agent. It demonstrates potent in vivo activity comparable to the reference compound and exhibits a favorable profile in behavioral models predicting extrapyramidal side effects [].
Compound Description: Known as TPCA-1 in the studies [, , ], this compound acts as a selective inhibitor of IκB kinase 2 (IKK2) and inhibits IFN-γ-stimulated release of CXCR3 ligands. It is used to investigate the role of IKK2 in inflammatory responses [, , ].
Compound Description: This compound, known as furosemide [, ], is a potent diuretic drug. It acts by inhibiting sodium reabsorption in the ascending limb of Henle's loop in the kidneys, leading to increased urine output. Furosemide is commonly used to treat conditions like edema and hypertension [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.